molecular formula C14H16N2O B1482670 (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 2098135-56-7

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1482670
CAS No.: 2098135-56-7
M. Wt: 228.29 g/mol
InChI Key: BQUYZGSHHLPNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanemethanol, a compound that shares some structural similarities with your compound, is an anaesthetic . It’s also used in the preparation of other compounds such as cyclopropanecarbaldehyde, cyclopropylmethylsulfonate, and dibenzyl cyclopropylmethyl phosphate .


Synthesis Analysis

The coupling reaction of cyclopropanemethanol with alkynes has been reported to form substituted allylic alcohols . There are also methods for the preparation of cyclopropanemethanol, such as the catalytic hydrogenation of cyclopropanecarboxylic acid alkyl esters .


Molecular Structure Analysis

The molecular structure of cyclopropanemethanol, which may be similar to your compound, is represented by the SMILES string OCC1CC1 . The InChI key for cyclopropanemethanol is GUDMZGLFZNLYEY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyclopropanemethanol can undergo a coupling reaction with alkynes to form substituted allylic alcohols . There are also various reactions involving cycloalkanes, which might be relevant to your compound .


Physical and Chemical Properties Analysis

Cyclopropanemethanol has a refractive index of n20/D 1.431 (lit.), a boiling point of 123-124 °C/738 mmHg (lit.), and a density of 0.89 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Compounds

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol and its derivatives are recognized for their reactivity and utility as a scaffold in the synthesis of a diverse array of heterocyclic compounds. This chemical plays a crucial role in the synthesis of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity allows for the generation of versatile dyes and heterocyclic compounds under mild reaction conditions, making it a valuable compound in synthetic chemistry and material science (Gomaa & Ali, 2020).

Biological Activities and Microwave Synthesis

The pyrazole moiety, which is part of the molecular structure of this compound, is integral in bioactive compounds. These compounds exhibit a wide range of biological activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Moreover, novel methods of synthesis, such as microwave-assisted synthesis in ethanol or methanol/glacial acetic acid mixtures, have been developed to create pyrazole derivatives efficiently and sustainably (Sheetal et al., 2018).

Role in Chemical Inhibition Studies

The compound is part of chemical studies aimed at understanding the selectivity and potency of inhibitors, especially in the context of Cytochrome P450 (CYP) enzymes. These studies are pivotal in predicting potential drug-drug interactions and in the development of new pharmacological therapies (Khojasteh et al., 2011).

Safety and Hazards

Cyclopropanemethanol is classified as a flammable liquid . It’s important to handle it with care, using appropriate safety measures.

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9,11,17H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUYZGSHHLPNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.